7-(1,3-Dimethyl-5-((4-(4-(methylsulfonyl)piperazin-1-YL)phenoxy)methyl)-1H-pyrazol-4-YL)-1-(2-morpholinoethyl)-3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid
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Description
7-(1,3-Dimethyl-5-((4-(4-(methylsulfonyl)piperazin-1-YL)phenoxy)methyl)-1H-pyrazol-4-YL)-1-(2-morpholinoethyl)-3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C45H52N6O7S and its molecular weight is 821.0 g/mol. The purity is usually 95%.
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Biological Activity
The compound 7-(1,3-Dimethyl-5-((4-(4-(methylsulfonyl)piperazin-1-YL)phenoxy)methyl)-1H-pyrazol-4-YL)-1-(2-morpholinoethyl)-3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid (CAS No. 1668553-23-8) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure features multiple functional groups, including a pyrazole moiety, which is known for its diverse biological activities. The presence of a methylsulfonyl group and various nitrogen-containing rings enhances its potential for interaction with biological targets.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific compound under review may also share these properties, potentially acting on pathways involved in tumor growth and metastasis.
Anti-inflammatory Properties
The compound's structure suggests potential activity as a COX-II inhibitor. In studies involving related compounds, moderate to high inhibitory activity against COX-II was observed, with IC50 values ranging from 0.52 to 22.25 μM . This indicates that the compound may be effective in reducing inflammation, which is implicated in various chronic diseases.
Antimicrobial Activity
Preliminary data suggest that the compound could possess antimicrobial properties. Similar compounds have demonstrated broad-spectrum antibacterial effects, particularly against Gram-positive bacteria. The mechanism often involves inhibition of bacterial protein synthesis and disruption of cell wall integrity .
In Vitro Studies
In vitro studies have demonstrated that derivatives of the compound can significantly inhibit the growth of various cancer cell lines. For instance, a study showed that certain pyrazole derivatives had IC50 values as low as 0.03 mM against specific cancer types . This suggests that the compound may have similar or enhanced efficacy.
In Vivo Studies
Animal model studies are crucial for understanding the pharmacokinetics and therapeutic potential of the compound. A recent study noted that related compounds exhibited substantial anti-inflammatory effects in vivo, achieving up to 64% inhibition in inflammation models compared to standard treatments like Celecoxib .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C45H52N6O7S |
---|---|
Molecular Weight |
821.0 g/mol |
IUPAC Name |
7-[1,3-dimethyl-5-[[4-(4-methylsulfonylpiperazin-1-yl)phenoxy]methyl]pyrazol-4-yl]-1-(2-morpholin-4-ylethyl)-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid |
InChI |
InChI=1S/C45H52N6O7S/c1-32-42(40(47(2)46-32)31-58-35-18-16-34(17-19-35)49-21-23-50(24-22-49)59(3,54)55)39-13-7-12-37-38(14-8-28-57-41-15-6-10-33-9-4-5-11-36(33)41)44(45(52)53)51(43(37)39)25-20-48-26-29-56-30-27-48/h4-7,9-13,15-19H,8,14,20-31H2,1-3H3,(H,52,53) |
InChI Key |
BDLPHNFWEAROFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC3=C2N(C(=C3CCCOC4=CC=CC5=CC=CC=C54)C(=O)O)CCN6CCOCC6)COC7=CC=C(C=C7)N8CCN(CC8)S(=O)(=O)C)C |
Origin of Product |
United States |
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